molecular formula C11H10FNO B11906993 2-(6-Fluoro-1H-inden-3-yl)acetamide

2-(6-Fluoro-1H-inden-3-yl)acetamide

Cat. No.: B11906993
M. Wt: 191.20 g/mol
InChI Key: XTMJTCXQWMVCFW-UHFFFAOYSA-N
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Description

2-(6-Fluoro-1H-inden-3-yl)acetamide is a chemical compound that belongs to the class of indene derivatives. Indene derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicinal chemistry and material science. The presence of a fluoro group in the indene ring enhances the compound’s reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Fluoro-1H-inden-3-yl)acetamide typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 6-fluoroindene, which can be obtained through the fluorination of indene.

    Acetylation: The 6-fluoroindene is then subjected to acetylation using acetic anhydride in the presence of a catalyst such as sulfuric acid to form 6-fluoro-1H-inden-3-yl acetate.

    Amidation: The final step involves the conversion of 6-fluoro-1H-inden-3-yl acetate to this compound through an amidation reaction using ammonia or an amine source under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(6-Fluoro-1H-inden-3-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.

    Substitution: The fluoro group in the indene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of 6-fluoro-1H-inden-3-one or 6-fluoro-1H-inden-3-carboxylic acid.

    Reduction: Formation of 6-fluoro-1H-inden-3-yl alcohol or 6-fluoro-1H-inden-3-ylamine.

    Substitution: Formation of various substituted indene derivatives depending on the nucleophile used.

Scientific Research Applications

2-(6-Fluoro-1H-inden-3-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence and conductivity.

Mechanism of Action

The mechanism of action of 2-(6-Fluoro-1H-inden-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The fluoro group enhances the compound’s ability to bind to biological targets, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-(6-Fluoro-1H-indol-3-yl)acetamide: Similar structure but with an indole ring instead of an indene ring.

    2-(6-Chloro-1H-inden-3-yl)acetamide: Similar structure but with a chloro group instead of a fluoro group.

    2-(6-Methyl-1H-inden-3-yl)acetamide: Similar structure but with a methyl group instead of a fluoro group.

Uniqueness

2-(6-Fluoro-1H-inden-3-yl)acetamide is unique due to the presence of the fluoro group, which enhances its reactivity and potential biological activity compared to its analogs. The fluoro group can significantly influence the compound’s pharmacokinetic and pharmacodynamic properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C11H10FNO

Molecular Weight

191.20 g/mol

IUPAC Name

2-(5-fluoro-3H-inden-1-yl)acetamide

InChI

InChI=1S/C11H10FNO/c12-9-3-4-10-7(5-9)1-2-8(10)6-11(13)14/h2-5H,1,6H2,(H2,13,14)

InChI Key

XTMJTCXQWMVCFW-UHFFFAOYSA-N

Canonical SMILES

C1C=C(C2=C1C=C(C=C2)F)CC(=O)N

Origin of Product

United States

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